N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide
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Description
N-(2,5-dimethoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22ClN5O4S and its molecular weight is 499.97. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease Research
N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole, similar in structure to the requested compound, have been explored for their potential as new drug candidates for Alzheimer’s disease. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, a target in Alzheimer's treatment (Rehman et al., 2018).
Antibacterial Activity
Studies have synthesized N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole, similar to the compound , to evaluate their antibacterial potentials. These derivatives showed moderate inhibitory activity against various bacterial strains, indicating their potential use in antibacterial treatments (Iqbal et al., 2017).
Antimicrobial and Anti-Proliferative Activities
The synthesis of 1,3,4-Oxadiazole N-Mannich bases, which share structural similarity with the requested compound, has been carried out for evaluating their antimicrobial and anti-proliferative activities. These compounds exhibited broad-spectrum antibacterial activities and significant anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Tubulin Inhibitor Chemotype
Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, structurally similar to the requested molecule, have been identified as a new chemical class of antiproliferative agents acting as tubulin inhibitors. These compounds demonstrated significant potency in antiproliferative assays, indicating their potential as cancer therapeutics (Krasavin et al., 2014).
Serotonin Receptor Interaction
Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with structural similarity, shows its potent and selective antagonism for the CB1 cannabinoid receptor. This study provides insights into the potential of such compounds for influencing serotonin receptors (Shim et al., 2002).
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4S/c1-13-5-6-19(14(2)9-13)34-22-21-27-29(23(31)28(21)8-7-25-22)12-20(30)26-16-10-15(24)17(32-3)11-18(16)33-4/h5-11H,12H2,1-4H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEAVTNZTPMYFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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